4-bromo-N-(2-hydroxypropyl)benzamide

Chiral Resolution Enantiomeric Excess Stereochemistry

This enantiopure (S)-4-bromo-N-(2-hydroxypropyl)benzamide is a strategic chiral building block for PROTAC synthesis, fragment-based drug discovery, and late-stage SAR diversification. The para-bromine provides a versatile Pd-catalyzed cross-coupling handle (Suzuki, Buchwald-Hartwig) that smaller halogens (Cl, F) cannot replicate, while the stereochemically defined (S)-2-hydroxypropyl chain introduces a critical hydrogen-bond donor/acceptor motif and ensures stereochemical homogeneity—essential for reliable ternary complex formation and chiral biological recognition. Supplied at ≥98% purity with full analytical characterization. For R&D use only.

Molecular Formula C10H12BrNO2
Molecular Weight 258.115
Cat. No. B1182415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-hydroxypropyl)benzamide
Molecular FormulaC10H12BrNO2
Molecular Weight258.115
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=C(C=C1)Br)O
InChIInChI=1S/C10H12BrNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)
InChIKeyDROUEFNUKOTSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(2-hydroxypropyl)benzamide: Structural and Physicochemical Baseline for Research Sourcing


4-Bromo-N-(2-hydroxypropyl)benzamide (CAS 1568209-41-5 for the (S)-enantiomer) is a para-brominated benzamide derivative bearing a chiral 2-hydroxypropyl substituent on the amide nitrogen . With a molecular formula of C10H12BrNO2 and a molecular weight of 258.11 g/mol, it belongs to the class of halogenated benzamides, which are frequently utilized as synthetic intermediates or fragment-like scaffolds in medicinal chemistry . Its defining features include the electron-withdrawing bromine atom at the para position, which serves as a synthetic handle for cross-coupling reactions, and the secondary alcohol that introduces both hydrogen-bond donor/acceptor capability and a stereocenter, enabling chiral resolution .

Why Generic Halogenated Benzamide Substitution Fails for 4-Bromo-N-(2-hydroxypropyl)benzamide Research


Simple substitution of 4-bromo-N-(2-hydroxypropyl)benzamide with other 4-halobenzamide analogs or the des-bromo parent is scientifically unsound because the bromine atom provides a unique combination of steric bulk, polarizability, and a versatile synthetic handle for late-stage functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) that smaller halogens (Cl, F) or hydrogen cannot replicate . Furthermore, the (S)-configured 2-hydroxypropyl chain introduces a defined stereochemical vector that is absent in achiral N-alkylbenzamides; swapping enantiomers or using a racemic mixture can lead to divergent recognition in chiral biological environments, potentially invalidating structure-activity relationship (SAR) interpretations [1]. These stereoelectronic features are not interchangeable across the analog series.

Quantitative Differentiation of 4-Bromo-N-(2-hydroxypropyl)benzamide Against Closest Analogs


Chiral Purity and Enantiomeric Excess Specifications for (S)-4-Bromo-N-(2-hydroxypropyl)benzamide

The (S)-enantiomer of 4-bromo-N-(2-hydroxypropyl)benzamide is commercially supplied with a certified chemical purity of 98%, as verified by HPLC, NMR, and GC . While specific enantiomeric excess (ee) values are not uniformly disclosed across all vendors, the availability of the single enantiomer is a key differentiator from the racemic mixture or the (R)-enantiomer, which are not readily available from standard catalogs. For chiral SAR studies, the use of a defined enantiomer is mandatory [1].

Chiral Resolution Enantiomeric Excess Stereochemistry

Para-Bromo Substituent as a Synthetic Diversification Handle vs. 4-Chloro and 4-Fluoro Analogs

The para-bromo substituent in 4-bromo-N-(2-hydroxypropyl)benzamide is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to the 4-chloro or 4-fluoro analogs, enabling more efficient Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings under milder conditions [1]. The C-Br bond dissociation energy is approximately 70 kcal/mol, versus ~84 kcal/mol for C-Cl and ~109 kcal/mol for C-F, making the brominated derivative the most reactive and versatile handle for late-stage functionalization in the series [2].

Cross-Coupling C-X Bond Reactivity Synthetic Utility

Hydrogen-Bond Donor/Acceptor Capacity vs. N-Alkyl and N-Aryl 4-Bromobenzamides

The 2-hydroxypropyl side chain in 4-bromo-N-(2-hydroxypropyl)benzamide introduces a secondary alcohol capable of acting as both a hydrogen-bond donor and acceptor, a feature absent in common N-alkyl (e.g., N-methyl, N-allyl) or N-aryl 4-bromobenzamide comparators . This functional group increases topological polar surface area (tPSA) and aqueous solubility relative to fully hydrophobic N-substituted analogs, which is beneficial for fragment-based screening libraries where maintaining solubility and ligand efficiency is critical [1].

Fragment-Based Drug Design Ligand Efficiency Solubility

Recommended Application Scenarios for 4-Bromo-N-(2-hydroxypropyl)benzamide in R&D


Chiral Building Block for Asymmetric Synthesis of Bromodomain-Targeting PROTACs

The (S)-configured 4-bromo-N-(2-hydroxypropyl)benzamide serves as an enantiopure starting material for constructing proteolysis-targeting chimeras (PROTACs) that require a defined stereochemistry at the linker attachment point to achieve potent and selective ternary complex formation. The para-bromo group allows for facile Pd-catalyzed coupling with boronic acid-functionalized E3 ligase ligands, while the chiral alcohol ensures stereochemical homogeneity throughout the synthetic sequence. This application is directly supported by the compound's availability as a single enantiomer with validated purity [1].

Fragment-Based Lead Discovery Libraries Targeting Bromodomains

The combination of a para-bromo substituent and a hydrogen-bond-capable hydroxypropyl chain makes this compound a valuable fragment for screening against bromodomain-containing proteins (e.g., BRD4, ATAD2). Its increased tPSA relative to simple N-alkyl 4-bromobenzamides enhances aqueous solubility, and the bromine atom provides a heavy atom for X-ray crystallographic phasing, facilitating rapid structure determination of fragment-protein complexes. This scenario leverages the physicochemical differentiation established in the evidence guide [2].

Synthetic Intermediate for Late-Stage Diversification of CB2 or MAGL Inhibitor Scaffolds

Researchers developing cannabinoid type-2 (CB2) receptor or monoacylglycerol lipase (MAGL) inhibitors that incorporate a benzamide core can utilize the 4-bromo derivative as a late-stage diversification point. The C-Br bond's reactivity enables the introduction of diverse aromatic or heteroaromatic substituents via Suzuki coupling, allowing rapid exploration of structure-activity relationships at the para position without de novo synthesis of each analog. This application derives from the synthetic handle differentiation highlighted in the evidence items [1].

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